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Compound of Interest

Compound Name: (Z2)-Akuammidine

Cat. No.: B15590302

An In-depth Technical Guide to (Z)-Akuammidine: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the monoterpenoid indole alkaloid, (Z)-
Akuammidine. It covers its core chemical structure, complex stereochemistry,
physicochemical properties, and the experimental methodologies used for its isolation and
characterization.

Core Chemical Identity

(Z2)-Akuammidine is a naturally occurring indole alkaloid found in various plant species,
including Gelsemium elegans, Alstonia scholaris, and Picralima nitida[1][2]. It belongs to the
sarpagan and akuammiline class of alkaloids, which are known for their complex molecular
architectures and significant biological activities[3]. Its chemical identity is defined by a
pentacyclic ring system with an ethylidene substituent.

Key Identifiers:

» IUPAC Name: methyl 15-ethylidene-13-(hydroxymethyl)-3,17-
diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate[1]
[41[5]

« CAS Number: 113973-31-2[1][2][4][6]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15590302?utm_src=pdf-interest
https://www.benchchem.com/product/b15590302?utm_src=pdf-body
https://www.benchchem.com/product/b15590302?utm_src=pdf-body
https://www.benchchem.com/product/b15590302?utm_src=pdf-body
https://www.benchchem.com/product/b15590302?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Z_-Akuammidine
https://www.biosynth.com/p/NEA97331/113973-31-2-z-akuammidine
https://pubmed.ncbi.nlm.nih.gov/40458973/
https://pubchem.ncbi.nlm.nih.gov/compound/Z_-Akuammidine
https://alkaloids.alfa-chemistry.com/product/z-akuammidine-cas-113973-31-2-377338.html
https://plantaedb.com/compounds/akuammidine
https://pubchem.ncbi.nlm.nih.gov/compound/Z_-Akuammidine
https://www.biosynth.com/p/NEA97331/113973-31-2-z-akuammidine
https://alkaloids.alfa-chemistry.com/product/z-akuammidine-cas-113973-31-2-377338.html
https://natuprod.bocsci.com/product/z-akuammidine-cas-113973-31-2-161095.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15590302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Molecular Formula: C21H24N203[1][2][4][6]

Synonyms: (192)-Rhazine[4][6]

Canonical SMILES: CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=0)OCJ[1]
[4]

INChl Key: RCEFXZXHYFOPIE-UHFFFAOY SA-N[1][4]

Chemical Structure and Stereochemistry

The structure of (Z)-Akuammidine is characterized by a rigid pentacyclic core. A key feature is
the ethylidene group at position C15, where the "(Z)" designation specifies the geometry of the
double bond, indicating that the higher priority substituents on each carbon of the double bond
are on the same side (zusammen in German). This is distinct from its (E)-isomer, often referred
to simply as Akuammidine or Rhazine[7].

The molecule possesses several chiral centers, leading to a specific three-dimensional
arrangement of its atoms. While the absolute configuration for (Z)-Akuammidine is not
explicitly defined in the provided search results with R/S notation, the absolute configuration of
the related alkaloid akuammicine has been confirmed by X-ray crystallography as S at
positions 3 and 15, and R at position 7[8]. The determination of absolute configuration for
complex molecules like (Z)-Akuammidine typically requires advanced techniques such as X-
ray crystallography or specific NMR methods[9][10].

The biosynthesis of these alkaloids involves complex enzymatic steps that control the
stereochemical outcomes. Sarpagan bridge enzymes (SBEs) and rhazimal synthases (RHS)
catalyze the oxidative cyclization of geissoschizine to form the core structures[3][11][12][13].
SBEs can produce both the 16S epimer (akuammidine aldehyde) and the 16R epimer
(polyneuridine aldehyde), which are precursors to (Z)-Akuammidine and related alkaloids.
This enzymatic control is crucial for the stereochemical diversity observed in nature[3][11][12]
[13][14].
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Fig. 1: Biosynthetic relationship of Akuammidine isomers and their precursors.

Quantitative Data

The following tables summarize key quantitative data for (Z)-Akuammidine.

Table 1: Physicochemical Properties

Property Value Source(s)
Molecular Weight 352.4 g/mol [1][2][6]
Exact Mass 352.17869263 Da [1][5]
Melting Point 240-242 °C [4][6]
Boiling Point (Predicted) 513.0 £ 50.0 °C [41[6]
Density (Predicted) 1.34 + 0.1 g/cm3 [41[6]

pKa (Predicted) 14.79 £ 0.10 [6]
XLogP3 1.5 [1]
Topological Polar Surface Area  65.6 A2 [1]14]

Table 2: Spectroscopic Data Summary
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While a complete dataset of spectral assignments for (Z)-Akuammidine is not available in the

provided results, the characterization of this and related alkaloids relies on standard
spectroscopic techniques. Detailed NMR spectra (*H, 3C, HSQC, HMBC, NOESY, COSY) for
related akuammidine compounds can be found in specialized literature[11][12].

Technique

Purpose in Structural Elucidation

1H NMR

Determines the number and type of protons,
their chemical environment, and coupling
patterns. For the related compound akuammine,

aromatic protons are observed at 6 7.35-7.45

ppm[15].

13C NMR

Identifies the number of unique carbon atoms
and their types (e.g., C=0, C=C, CH, CHz,
CHs). For the related compound akuammicine,
signals include C=0 at 6 167.2 ppm and
aromatic carbons between & 110-143 ppm[8].

2D NMR (COSY, HSQC, HMBC)

Establishes the connectivity between protons
and carbons, allowing for the assembly of the

molecular skeleton.

NOESY/ROESY

Provides information about the spatial proximity
of atoms, which is crucial for determining the

relative stereochemistry.

High-Resolution Mass Spectrometry (HRMS)

Accurately determines the elemental
composition from the exact mass, confirming the

molecular formula[16].

MS/MS

Provides fragmentation patterns that help
identify structural motifs. For akuammidine, a
characteristic transition is m/z 353 > 166[11]
[12].

Table 3: Crystallographic Data for a Related Alkaloid (Akuammicine)
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No specific crystallographic data for (Z)-Akuammidine was found. However, the data for the
related indole alkaloid Akuammicine (C20H22N2032) illustrates the type of information obtained
from single-crystal X-ray diffraction, which provides the definitive proof of structure and
absolute configuration in the solid state[8].

Parameter Value for Akuammicine
Crystal System Triclinic
Space Group P1

Z 2

a (A) 8.1255 (3)
b (A) 10.2281 (4)
c (A) 10.3235 (4)
a (%) 90.589 (3)
B () 98.711 (3)
v (°) 94.548 (7)
Volume (A3) 812.33 (11)
Source:[8]

Experimental Protocols
Isolation and Purification

The isolation of (Z)-Akuammidine from natural sources is a multi-step process designed to
separate it from a complex mixture of other alkaloids and plant metabolites.

o Extraction: The dried and powdered plant material (e.g., seeds, roots) is typically subjected
to extraction with an organic solvent like methanol or an acid-alcohol mixture[2][15].

o Acid-Base Partitioning: The crude extract is partitioned between an acidic aqueous layer and
an organic layer to separate basic alkaloids from neutral and acidic components. The
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alkaloids are then recovered by basifying the aqueous layer and re-extracting with an
organic solvent.

o Chromatography:

o Cationic Exchange Chromatography: The crude alkaloid mixture can be loaded onto a
cationic exchange resin (e.g., Dowex 50WX4). Impurities are washed away, and the bound
alkaloids are subsequently eluted using an alkaline solution (e.g., NHaOH)[15].

o Silica Gel/Aluminum Oxide Chromatography: Column chromatography is used for further
separation based on polarity[15].

o Preparative HPLC: Final purification to obtain high-purity (Z)-Akuammidine (>95%) is
often achieved using reverse-phase high-performance liquid chromatography (RP-HPLC)
on a C18 column with a suitable solvent gradient (e.g., acetonitrile/water)[16]. Purity is
confirmed by analytical HPLC[16].

Structural Elucidation Workflow

Determining the complex structure and stereochemistry of (Z)-Akuammidine involves a
combination of modern spectroscopic techniques.
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https://www.benchchem.com/product/b1666748
https://www.benchchem.com/product/b1666748
https://www.benchchem.com/product/b15590302?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10037270/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10037270/
https://www.benchchem.com/product/b15590302?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15590302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Isolation & Purification

Plant Material
(e.g., P. nitida)

:

Crude Methanol
Extract

l

Acid-Base
Partitioning

:

Column & Prep HPLC

Pure (2)-Akuammidine

\_’/

Strugtural Elucidation

v Y
1D NMR X-Ray Crystallography
(tH, 12C) HRMS (if crystalline)

2D NMR

(COSY, HSQC, HMBC)

l

NOESY / ROESY

Analysis Results
Y vy \/ Y

Relative 2D Structure Molecular Formula 3D Structure &
Stereochemistry (Connectivity) Absolute Configuration

Click to download full resolution via product page

Fig. 2: Experimental workflow for the isolation and structural elucidation of (Z)-Akuammidine.
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Molecular Formula Determination: High-resolution mass spectrometry (HRMS) is used to
obtain the exact mass of the purified compound, which allows for the unambiguous
determination of its molecular formula (C21H24N203)[16].

2D Structure Determination: A suite of NMR experiments is conducted. *H and 3C NMR
provide the initial census of protons and carbons. 2D NMR techniques like COSY
(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation) are then used to piece together the molecular
skeleton by establishing C-H and C-C connectivities through bonds[17].

Stereochemistry Determination: NOESY (Nuclear Overhauser Effect Spectroscopy) or
ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are performed to
determine the relative stereochemistry. These experiments identify protons that are close in
space, allowing for the assignment of the 3D arrangement of atoms and substituents[17].

Absolute Configuration: The definitive assignment of the absolute configuration requires
either X-ray crystallography of a suitable single crystal or partial synthesis from a starting
material of known absolute configuration, such as the transformation of ajmaline into related
alkaloids[8][18].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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